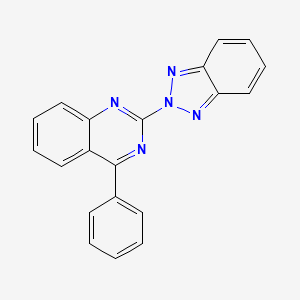

2-(Benzotriazol-2-yl)-4-phenylquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives, including structures similar to "2-(Benzotriazol-2-yl)-4-phenylquinazoline", often involves complex reactions including C–C and C–N bond formation. An eco-friendly protocol for synthesizing quinazoline derivatives via one-pot C–C and C–N bond forming strategy from reactions in aqueous solvents without using metal catalysts has been developed, showcasing operational simplicity and efficiency (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their chemical behavior and applications. Studies on related compounds, such as benzimidazo[1,2-c]benzopyrimidines synthesized through photolysis, provide insights into the stability and reactivity of the quinazoline framework (Hubert, 1974).

Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

Synthetic Routes to Heterocyclic Compounds : Katritzky et al. (2000) demonstrated efficient syntheses of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines starting from 2-aminopyridines and 1-aminoisoquinoline with 1-chloromethylbenzotriazole, leading to various derivatives through reactions with aryl aldehydes in good yields. This work highlights the versatility of benzotriazole derivatives in synthesizing complex heterocyclic compounds (Katritzky et al., 2000).

Advancements in Quinazoline Synthesis : Research by Zhang et al. (2010) presented a novel approach to synthesizing 2-phenylquinazolines via sp(3) C-H functionalization, offering a straightforward method to obtain a variety of 2-phenylquinazolines from easily accessible 2-aminobenzophenones and benzylic amines with good to excellent yields (Zhang et al., 2010).

Applications in Material Science

Luminescence Properties in Lanthanide Complexes : Shavaleev et al. (2009) explored the modulation of near-infrared luminescence of neodymium and ytterbium complexes with tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines. Their findings suggest potential applications of these complexes in light-emitting devices due to their enhanced luminescent properties (Shavaleev et al., 2009).

Corrosion Inhibition : A study by Rbaa et al. (2020) on new N-heterocyclic compounds based on 8-hydroxyquinoline showed efficient corrosion inhibition for mild steel in HCl solution. This research underscores the importance of benzotriazole derivatives in developing corrosion inhibitors (Rbaa et al., 2020).

Biological Activities

Antiviral and Antimicrobial Activities : Research by Selvam et al. (2007) on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives demonstrated antiviral activities against various viruses, including influenza and dengue, highlighting the potential of quinazoline derivatives in antiviral drug development (Selvam et al., 2007).

Synthesis and Antibacterial Activities : Desai et al. (2011) synthesized novel quinazolinone–thiazolidine–quinoline compounds and evaluated their antimicrobial activity against various bacteria and fungi, indicating the potential of these derivatives in combating microbial infections (Desai et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have shown significant binding affinities to a range of proteins .

Mode of Action

It’s known that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of similar compounds .

Biochemical Pathways

Similar compounds have been found to influence various biological processes, including antibacterial and antifungal activities .

Pharmacokinetics

Similar compounds have shown significant organogel formation, particularly in response to ph stimuli or to the presence of metal cations .

Result of Action

Similar compounds have shown significant antibacterial activity and moderate antifungal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar compounds have shown high thermal stability and responsiveness under pH stimuli or to the presence of metal cations .

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(22-19)25-23-17-12-6-7-13-18(17)24-25/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEKKKRYEHFNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4N=C5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)